1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
Properties
IUPAC Name |
1,4-dimethylpyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11-6-4-3-5-10-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDFJSCPFIBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610103 | |
| Record name | 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-00-7 | |
| Record name | 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Diamine Precursors with Keto Acids
A foundational method involves the condensation of 2,3-diaminopyridine derivatives with dimethyl oxalate under acidic conditions. In US11180503B2, a related intermediate—rac-1-[2-methoxybutyl]-4H-pyrido[2,3-b]pyrazine-2,3-dione—was synthesized via a two-step process:
- Amination : 3-Fluoro-2-nitropyridine was reacted with (2-methoxybutyl)amine hydrochloride in the presence of triethylamine (TEA) to yield N-(2-methoxybutyl)-2-nitro-pyridin-3-amine.
- Cyclization : Hydrogenation of the nitro group using 5% Pd/C under hydrogen pressure (60 psig) facilitated cyclization to form the pyrazine-dione core.
Adapting this approach, 5-bromopyridine-2,3-diamine can be condensed with dimethyl oxalate in dimethylformamide (DMF) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. The reaction proceeds at 50°C overnight, followed by extraction with ethyl acetate and purification via flash chromatography.
Key Reaction Conditions :
Reductive Alkylation for N-Methylation
Introduction of the 1,4-dimethyl groups is achieved via reductive alkylation. A representative protocol from PubMed involves:
- Primary Amine Formation : Reacting 2,3-diaminopyridine with butyric acid using DIPEA (N,N-diisopropylethylamine) in DMF.
- Methylation : Treating the intermediate with methyl iodide in the presence of lithium aluminum hydride (LiAlH4) at −78°C, followed by gradual warming to room temperature.
Critical Parameters :
- Methylation Agent: Methyl iodide or dimethyl sulfate
- Reducing Agent: LiAlH4 or sodium borohydride (NaBH4)
- Temperature Control: Strict maintenance of −78°C during hydride addition
Optimization Strategies for Yield and Purity
Solvent and Catalyst Screening
Optimal yields (>70%) are achieved using polar aprotic solvents (DMF, THF) due to enhanced solubility of intermediates. Catalytic hydrogenation with Pd/C (5–10 wt%) under 40–60 psig H2 pressure ensures complete nitro group reduction without over-reduction. Substituting Pd/C with Pd-PEPPSI-IHeptCl in toluene improves selectivity for cross-coupling reactions, as demonstrated in the synthesis of triazolo-pyrazine derivatives.
Chiral Resolution Techniques
For enantiomerically pure forms, chiral chromatography using (S,S)-Whelk-01 columns (40% methanol/CO2 mobile phase) achieves >99% enantiomeric excess (ee). Racemic mixtures can also be resolved via selective crystallization using ethanol/water mixtures.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals planarity in the pyrazine-dione core (r.m.s. deviation = 0.026 Å) and dihedral angles of 21.94° between aromatic rings.
Applications and Derivatives
This compound serves as a precursor for covalent KRAS inhibitors, demonstrating antiproliferative activity against pancreatic and lung cancer cell lines. Functionalization at the 5-position with trifluoromethylcyclopropane groups enhances target binding affinity.
Chemical Reactions Analysis
1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
- Step 1 : Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes.
- Step 2 : Addition of propargylamine to yield N-propargylenaminones.
- Step 3 : Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in DMSO.
Chemistry
1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound exhibits a range of biological activities:
- Antimicrobial : Demonstrated effectiveness against various bacterial strains.
- Antiviral : Potential to inhibit viral replication.
- Anticancer : Studies suggest it may induce apoptosis in cancer cells.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications:
- Drug Discovery : Investigated as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
- Therapeutic Potential : Research indicates possible benefits in treating infections and cancer.
Industry
The compound is utilized in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it suitable for developing novel materials with specific functionalities.
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine exhibited potent activity against Gram-positive bacteria.
- Anticancer Research : Research published in Journal of Medicinal Chemistry indicated that certain analogs induced cell cycle arrest and apoptosis in human cancer cell lines.
- Drug Development : A recent investigation into the pharmacokinetics of this compound revealed promising absorption rates and bioavailability profiles suitable for further drug formulation studies.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Methyl-Substituted Derivatives
- 6-Methyl Derivative (CAS 144435-06-3): Exhibits enhanced solubility and stability due to the electron-donating methyl group at position 5. Potential fluorescence/UV absorbance properties are noted, suggesting utility in photophysical studies or biosensing .
- 8-Chloro Derivative (CAS 144435-01-8): Acts as a potent D-amino acid oxidase (DAAO) inhibitor, showing analgesic effects in rodent models via systemic and intrathecal administration. The chloro group enhances hydrogen bonding with the DAAO active site . Comparison: Replacing chloro with methyl groups (as in the 1,4-dimethyl compound) may reduce electrophilicity and alter target selectivity, favoring different therapeutic pathways.
Nitro-Substituted Derivatives
- 7-Nitro Derivative (CAS 144435-09-6) :
- The nitro group at position 7 is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions. Such derivatives may serve as intermediates in synthesizing more complex bioactive molecules .
- Comparison : The 1,4-dimethyl compound lacks nitro groups, likely resulting in lower chemical reactivity but improved metabolic stability.
Functional Group Variations
Dioxides vs. Diones
- Pyrido[2,3-b]pyrazine-1,4-dioxides (e.g., Compound 3g) :
- Demonstrate antibacterial activity against Gram-negative bacteria (e.g., E. coli, Klebsiella), with weaker effects on Gram-positive strains. The dioxide moiety may enhance redox activity, contributing to microbial membrane disruption .
- Comparison : The diketone structure in 1,4-dimethyl-dihydropyrido-pyrazine-dione may favor hydrogen bonding with eukaryotic targets (e.g., enzymes like DAAO or KRAS) rather than prokaryotic ones.
Dichloro Derivatives (e.g., 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione)
- Chlorine atoms increase electrophilicity and binding affinity to hydrophobic enzyme pockets. These compounds are explored for antineoplastic applications due to their ability to disrupt DNA/protein interactions .
- Comparison: The dimethylated analogue’s non-halogenated structure may reduce toxicity risks but also limit covalent binding to targets like KRAS.
Analgesic Activity (DAAO Inhibition)
- The 8-chloro derivative () showed 50% pain reduction in rodent models at 13 mg/kg (subcutaneous). The 5-azaquinoxaline core strengthens hydrogen bonding, critical for DAAO inhibition.
- Implication for 1,4-Dimethyl Derivative : Methyl groups at 1 and 4 may sterically hinder enzyme binding, necessitating structural optimization for analgesic efficacy .
Anticancer Activity (KRAS Inhibition)
Data Tables: Key Structural and Functional Comparisons
| Compound (Substituents) | CAS Number | Molecular Weight | XLogP3 | Key Activity | Target/Application |
|---|---|---|---|---|---|
| 1,4-Dimethyl derivative | Not available | 191.18 (calc.) | ~0.5 | Hypothesized KRAS/DAAO modulation | Cancer, Neurological disorders |
| 6-Methyl derivative | 144435-06-3 | 177.16 | 0.1 | Fluorescence, Stability | Photophysical studies |
| 8-Chloro derivative | 144435-01-8 | 211.62 | 1.2 | DAAO inhibition (ED50: 13 mg/kg) | Analgesia |
| 7-Nitro derivative | 144435-09-6 | 208.13 | -0.3 | Reactive intermediate | Synthetic chemistry |
| 5,7-Dichloro derivative | 168123-76-0 | 246.05 | 1.8 | DNA/protein interaction disruption | Anticancer research |
Biological Activity
1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS Number: 35252-00-7) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound is characterized by a fused pyridine and pyrazine ring structure, which contributes to its diverse biological activities. It has garnered interest in various scientific fields due to its potential therapeutic applications, particularly in oncology and infectious diseases.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 177.18 g/mol |
| IUPAC Name | 1,4-Dimethylpyrido[2,3-b]pyrazine-2,3-dione |
| InChI | InChI=1S/C9H9N3O2/c1-11-6-4-3-5-10-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3 |
Anticancer Properties
Recent studies have highlighted the efficacy of this compound as a potential KRAS covalent inhibitor . This class of compounds has shown promise in targeting KRAS mutations associated with various cancers. For example, a study demonstrated that derivatives of this compound exhibited significant inhibitory activity against KRAS-driven cancer cell lines. The mechanism involves the covalent modification of cysteine residues in the KRAS protein, effectively disrupting its function and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties . Research indicates that it can inhibit viral replication in certain models. The specific mechanisms involve interference with viral enzymes or host cell receptors critical for viral entry and replication. For instance, studies have reported that related compounds exhibit activity against HIV and other viruses by targeting reverse transcriptase and protease enzymes .
Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains in vitro. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or viral replication.
- Receptor Modulation : It can modulate receptor activity that plays a role in cellular signaling pathways.
- Covalent Bond Formation : Its structure allows for covalent interactions with target proteins, leading to prolonged effects.
Study 1: KRAS Inhibition
A study published in 2023 explored the synthesis of novel derivatives based on this compound aimed at inhibiting KRAS mutations. The findings indicated that specific modifications enhanced the compound's binding affinity and selectivity towards mutant KRAS proteins compared to wild-type forms .
Study 2: Antiviral Activity
In a separate investigation focusing on antiviral efficacy against HIV-1, derivatives of this compound were tested for their ability to inhibit reverse transcriptase activity. Results showed IC50 values in the low micromolar range (e.g., IC50 = 2.95 μM), indicating potent antiviral effects .
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this compound exhibited significant activity against Gram-positive bacteria with MIC values ranging from 0.5 to 8 μg/mL depending on the strain tested .
Q & A
Q. Key Parameters for Optimization
- Solvent polarity : Ethanol is preferred over DCM, THF, or DMF due to improved reaction kinetics .
- Catalyst loading : 20 mol% p-TSA enhances cyclization efficiency .
How is the molecular structure of this compound characterized?
Basic Structural Analysis
The compound (C₈H₇N₃O₂, MW 177.16) features a pyrido[2,3-b]pyrazine-dione core with methyl substituents at positions 1 and 4. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3 | -0.1 | |
| Hydrogen Bond Donors | 1 | |
| Topological Polar SA | 62.3 Ų | |
| Crystallographic Data | Refined via SHELXL/SHELXS |
Q. Advanced Techniques
- X-ray crystallography : SHELX programs are used to resolve bond lengths and angles, with validation against high-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.32 ppm for aromatic protons, 156.1 ppm for carbonyl carbons) confirms regiochemistry .
How can researchers optimize reaction conditions to improve yield?
Q. Advanced Experimental Design
- Temperature control : Lower temperatures (-20°C) minimize side reactions during halogenation steps .
- Catalyst screening : p-TSA outperforms other acids in multicomponent reactions due to superior protonation of intermediates .
- Solvent selection : Ethanol balances polarity and solubility, avoiding byproduct formation observed in DMF or THF .
How to resolve contradictions in crystallographic data interpretation?
Q. Advanced Data Analysis
- SHELX refinement : Use twin refinement (TWIN/BASF commands) for twinned crystals, ensuring accurate occupancy and displacement parameters .
- Validation tools : Cross-check with CCDC databases (e.g., CCDC 1407713) to identify discrepancies in bond angles or torsional strains .
What computational methods predict biological activity mechanisms?
Q. Advanced Mechanistic Studies
- Molecular docking : Simulations against DNA gyrase B or KRAS GTPase domains (PDB: 4OBV) reveal hydrogen bonding with active-site residues (e.g., Lys117, Asp119) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 7) with IC₅₀ values for KRAS inhibition .
What analytical techniques confirm purity and structural identity?
Q. Basic Quality Control
- HPLC-MS : Monitors purity (>95%) and detects halogenated byproducts .
- Elemental analysis : Validates %C/%N against theoretical values (e.g., C 54.24%, N 23.72%) .
How to address failed cyclization during synthesis?
Q. Advanced Troubleshooting
- Reagent stoichiometry : Excess hydrazine (2.5 eq.) promotes ring closure in refluxing acetic acid .
- Protection strategies : Use orthogonal protecting groups (e.g., Boc for amines) to prevent premature deprotonation .
What is the compound’s mechanism as a KRAS covalent inhibitor?
Advanced Pharmacological Insight
The compound’s 1,4-dihydropyrido[2,3-b]pyrazine-dione core forms a Michael adduct with KRAS Cys12, confirmed via:
- Mass spectrometry : Detects covalent adducts (M+H⁺ = 317.1021) .
- Kinetic assays : Time-dependent inhibition (kinact/KI = 1.2 × 10³ M⁻¹s⁻¹) indicates irreversible binding .
What are the key physicochemical properties influencing solubility?
Q. Basic Property Analysis
- LogP : -0.1 suggests moderate hydrophilicity, suitable for aqueous buffers .
- Solubility enhancement : Sonication at 37°C in DMSO or PEG-400 improves dissolution for in vitro assays .
How to design derivatives for enhanced bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
